1,2,3,5,6-penta-O-acetyl-beta-D-glucofuranose

CAS No.: 40031-23-0

Cat. No.: VC17295423

Molecular Formula: C16H22O11

Molecular Weight: 390.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40031-23-0 |

|---|---|

| Molecular Formula | C16H22O11 |

| Molecular Weight | 390.34 g/mol |

| IUPAC Name | [(2R)-2-acetyloxy-2-[(2R,3S,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]ethyl] acetate |

| Standard InChI | InChI=1S/C16H22O11/c1-7(17)22-6-12(23-8(2)18)13-14(24-9(3)19)15(25-10(4)20)16(27-13)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 |

| Standard InChI Key | JRZQXPYZEBBLPJ-IBEHDNSVSA-N |

| Isomeric SMILES | CC(=O)OC[C@H]([C@@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

| Canonical SMILES | CC(=O)OCC(C1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

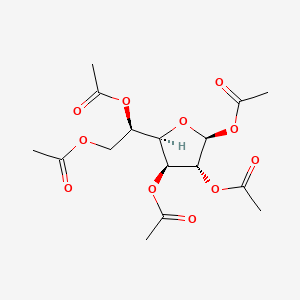

1,2,3,5,6-Penta-O-acetyl-beta-D-glucofuranose belongs to the furanose family of carbohydrates, distinguished by its five-membered oxygen-containing ring. The beta configuration indicates that the anomeric hydroxyl group (originally at C1 in the linear form) is positioned trans to the CH₂OH group in the ring structure. Acetylation at positions 1, 2, 3, 5, and 6 replaces hydroxyl groups with acetyl (-OAc) moieties, rendering the molecule less polar and more reactive toward nucleophilic substitution or coupling reactions.

Table 1: Key Chemical Identifiers

The stereochemistry of the compound is critical to its reactivity. Nuclear magnetic resonance (NMR) studies confirm the beta-D configuration, with axial and equatorial acetyl groups influencing steric interactions and solubility.

Synthesis and Reaction Pathways

Acetylation of Beta-D-Glucofuranose

The synthesis of 1,2,3,5,6-penta-O-acetyl-beta-D-glucofuranose typically begins with the acetylation of beta-D-glucofuranose using acetic anhydride in the presence of a catalyst such as pyridine or DMAP (4-dimethylaminopyridine). This reaction proceeds under mild conditions to ensure complete substitution of hydroxyl groups while preserving the furanose ring’s integrity.

Mechanistic Insights:

-

Step 1: Activation of acetic anhydride by the base (e.g., pyridine) generates an acetylpyridinium intermediate.

-

Step 2: Nucleophilic attack by the hydroxyl oxygen of glucose on the electrophilic carbonyl carbon of the acetylating agent.

-

Step 3: Deprotonation and release of the acetate ion, completing the acetylation.

The process yields a stable, crystalline product with >95% purity, as verified by high-performance liquid chromatography (HPLC).

Purification and Characterization

Purification involves recrystallization from ethanol or acetone, followed by vacuum drying to remove residual solvents. Characterization relies on:

-

FT-IR Spectroscopy: Peaks at 1740–1750 cm⁻¹ (C=O stretch of acetyl groups) and 1220–1250 cm⁻¹ (C-O stretch).

-

¹³C NMR: Signals at δ 169–171 ppm (carbonyl carbons) and δ 20–22 ppm (methyl groups of acetyl).

Applications in Research and Industry

Intermediate in Glycosylation Reactions

The compound’s acetyl groups act as protective moieties, enabling selective glycosidic bond formation. For example, in the synthesis of nucleosides or glycoconjugates, the acetylated furanose serves as a precursor for:

-

Tritylation: Selective removal of the C1 acetyl group to introduce trityl protecting groups for oligonucleotide synthesis.

-

Enzymatic Glycosylation: Use in transglycosylation reactions catalyzed by glycosyltransferases to construct complex carbohydrates.

Pharmaceutical Precursor

1,2,3,5,6-Penta-O-acetyl-beta-D-glucofuranose is a key intermediate in antiviral and anticancer drug development. For instance, its derivatives have been explored as prodrugs for glucose-transporter-targeted therapies, leveraging the enhanced permeability of acetylated sugars across cell membranes.

Comparative Analysis with Glucopyranose Derivatives

Structural and Reactivity Differences

Unlike the pyranose form (e.g., 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose, CAS 604-69-3 ), the furanose derivative exhibits:

-

Ring Strain: The five-membered furanose ring introduces slight angle strain, increasing reactivity toward ring-opening reactions.

-

Solubility Profile: Reduced hydrogen-bonding capacity due to acetylation enhances solubility in organic solvents like dichloromethane and THF .

Table 2: Furanose vs. Pyranose Derivatives

| Property | Furanose Derivative (CAS 40031-23-0) | Pyranose Derivative (CAS 604-69-3) |

|---|---|---|

| Ring Size | 5-membered | 6-membered |

| Melting Point | 132°C (decomposes) | 154–156°C |

| Preferred Solvent | Acetone, DCM | Ethanol, Methanol |

| Glycosylation Efficiency | Higher | Moderate |

Challenges and Future Directions

Stability Considerations

While the acetyl groups improve stability, prolonged storage under humid conditions can lead to partial hydrolysis, necessitating anhydrous storage at −20°C. Advances in stabilizing formulations, such as lyophilization with cryoprotectants, are under investigation.

Expanding Synthetic Utility

Recent studies explore the use of 1,2,3,5,6-penta-O-acetyl-beta-D-glucofuranose in click chemistry and metal-catalyzed cross-coupling reactions, aiming to streamline the synthesis of glycodendrimers and glyconanoparticles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume